molecular formula C26H20ClN3O4S B2872708 N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 892278-26-1

N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2872708
CAS RN: 892278-26-1
M. Wt: 505.97
InChI Key: ZJURBIDXEJDMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O4S and its molecular weight is 505.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various novel heterocyclic compounds. For example, it has been used in the preparation of new heterocyclic compounds such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have been investigated for their potential anti-inflammatory and analgesic properties. The synthesized compounds demonstrated significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities in comparison to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antibacterial Applications

The compound has also been used in the synthesis of thiazolidine and azetidine derivatives, which have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The QSAR studies of these compounds revealed the positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk character, which enhances antibacterial activity (N. Desai, M. Shah, A. Bhavsar, & A. Saxena, 2008).

Antimicrobial Activity

Further, novel thiazolidinone and acetidinone derivatives synthesized using this compound have shown antimicrobial activity against a variety of microorganisms. These findings underscore the potential of such derivatives in developing new antimicrobial agents (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O4S/c1-2-33-19-13-11-18(12-14-19)30-25(32)24-23(20-5-3-4-6-21(20)34-24)29-26(30)35-15-22(31)28-17-9-7-16(27)8-10-17/h3-14H,2,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJURBIDXEJDMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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